
2-(di(1H-Indol-3-yl)methyl)phenol
説明
“2-(di(1H-Indol-3-yl)methyl)phenol” is a compound that belongs to the di(1H-indol-3-yl)methane (DIM) family . It has been isolated from Pseudovibrio denitrificans UST4-50 and tested for its antifouling activity . The compound has shown moderate to strong inhibitory effects against larval settlement of the barnacle Balanus (= Amphibalanus) amphitrite .
Physical And Chemical Properties Analysis
The compound is a solid at 20°C and should be stored under inert gas at -20°C . It’s sensitive to air and heat . It has a melting point of 210°C . For a detailed analysis of physical and chemical properties, it’s recommended to refer to specialized databases or consult a chemist.科学的研究の応用
Corrosion Inhibition
2-(di(1H-Indol-3-yl)methyl)phenol, as a Schiff base derived from L-Tryptophan, has been investigated for its effectiveness in corrosion inhibition. Specifically, it showed good inhibition efficiency on the corrosion of stainless steel in hydrochloric acid solutions. This was confirmed by various electrochemical techniques and surface studies, including potentiodynamic polarization, electrochemical impedance spectroscopy, SEM-EDX, FT-IR, UV–visible, and X-ray Diffraction (XRD) analyses (Vikneshvaran & Velmathi, 2017).
Antibacterial Activity
The compound has shown potent antibacterial activity. In a study, various derivatives including 2-(di(1H-indol-3-yl)methyl)phenol exhibited significant minimum inhibitory concentrations (MIC) values against both Gram-positive and Gram-negative bacteria. The effectiveness was further supported by hemolytic assays, which indicated no considerable toxic effect on human erythrocytes (Roy et al., 2014).
Copper Corrosion Protection
Research has demonstrated the utility of this compound in protecting copper from corrosion, especially in sulfuric acid solutions. The compound forms nano-copolymers that effectively inhibit corrosion. Theoretical calculations and electrochemical tests support these findings, highlighting the compound's high corrosion inhibition efficiency (Feng et al., 2020).
Antifouling Properties
2-(di(1H-Indol-3-yl)methyl)phenol is also considered a low-toxicity antifouling compound. It was tested for its activity against larval settlement of marine organisms like barnacles and bryozoans. The compound showed moderate to strong inhibitory effects, indicating its potential as an environmentally friendly antifouling agent (Wang et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-22-12-6-3-9-17(22)23(18-13-24-20-10-4-1-7-15(18)20)19-14-25-21-11-5-2-8-16(19)21/h1-14,23-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMICSEYOBOALHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CC=C3O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551442 | |
| Record name | 2-[Di(1H-indol-3-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33948-97-9 | |
| Record name | 2-[Di(1H-indol-3-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



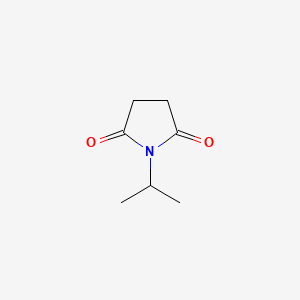
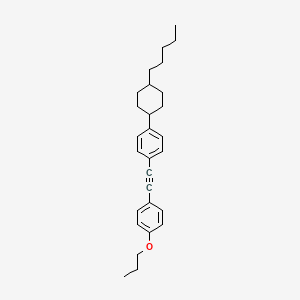
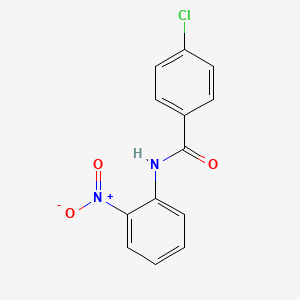


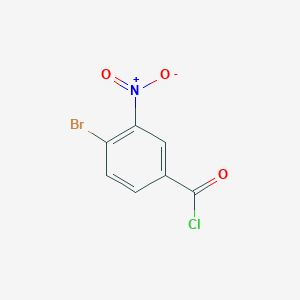
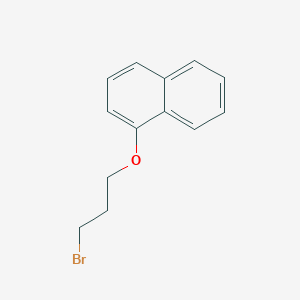
![[2-(Hexyloxy)phenyl]methanol](/img/structure/B3051403.png)



![Methyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3051410.png)
![N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B3051411.png)
